molecular formula C8H5ClFN B13920336 4-Chloro-3-ethynyl-2-fluoro-aniline

4-Chloro-3-ethynyl-2-fluoro-aniline

Cat. No.: B13920336
M. Wt: 169.58 g/mol
InChI Key: ANRQIBYCXAWTOF-UHFFFAOYSA-N
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Description

4-Chloro-3-ethynyl-2-fluoro-aniline is an organic compound with the molecular formula C₈H₅ClFN It is a derivative of aniline, featuring a chloro, ethynyl, and fluoro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This two-step process first introduces an acyl group onto the benzene ring, which is then reduced to form the desired ethynyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethynyl-2-fluoro-aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce carbonyl compounds and alkanes, respectively.

Scientific Research Applications

4-Chloro-3-ethynyl-2-fluoro-aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein labeling.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethynyl-2-fluoro-aniline involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-ethynyl-2-fluoro-aniline is unique due to the presence of all three substituents (chloro, ethynyl, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

4-chloro-3-ethynyl-2-fluoroaniline

InChI

InChI=1S/C8H5ClFN/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2

InChI Key

ANRQIBYCXAWTOF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1F)N)Cl

Origin of Product

United States

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